molecular formula C18H17F3N2O5S B2823137 methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448027-90-4

methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2823137
CAS RN: 1448027-90-4
M. Wt: 430.4
InChI Key: LRENTCBFCFBEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonamide group. The sulfonamide is linked to an isoquinoline structure, which is a type of heterocyclic aromatic organic compound. The carboxylate group is attached to the isoquinoline ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the sulfonamide group, and the attachment of the trifluoromethoxy phenyl group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethoxy group is electron-withdrawing, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of various functional groups like sulfonamide and carboxylate could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, boiling point, and stability could be influenced by the functional groups present in the molecule .

Scientific Research Applications

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Compounds related to methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been explored for their potential to inhibit PNMT, an enzyme involved in the biosynthesis of the hormone and neurotransmitter epinephrine from norepinephrine. This inhibition suggests potential applications in modulating physiological processes regulated by epinephrine, with implications for treating conditions like hypertension and certain types of tumors that secrete epinephrine.

  • Grunewald et al. (2005) synthesized a series of tetrahydroisoquinolines demonstrating high PNMT inhibitory potency and selectivity, suggesting potential for blood-brain barrier penetration based on their calculated log P values. This work highlights the potential for developing selective inhibitors targeting PNMT for neurological applications (G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005).

Structural Analyses and Enhancements in Synthesis Methods

Research on the structural analysis and synthesis of related compounds provides insights into their chemical properties and potential modifications to enhance their biological activity and selectivity.

  • Saitoh et al. (2001) discussed the synthesis of tetrahydroisoquinoline derivatives using Pummerer-type cyclization, indicating the role of specific catalysts in achieving desired cyclization outcomes. This work contributes to understanding the chemical synthesis pathways that could be utilized to create more effective compounds with potential therapeutic applications (T. Saitoh, T. Ichikawa, Y. Horiguchi, J. Toda, T. Sano, 2001).

Potential for Crossing Blood-Brain Barrier

Some derivatives have been identified for their potential to cross the blood-brain barrier (BBB), a critical aspect for drugs targeting the central nervous system. These findings indicate the importance of lipophilicity and molecular structure in designing compounds that can effectively reach their target sites within the brain.

  • Romero et al. (2004) synthesized a library of compounds to increase the lipophilicity of PNMT inhibitors, potentially allowing for significant BBB penetration. The study identified several potent and selective PNMT inhibitors predicted to penetrate the BBB, highlighting the compound's relevance in developing treatments for neurological conditions (F. A. Romero, Steven M Vodonick, K. R. Criscione, M. McLeish, G. L. Grunewald, 2004).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling this compound .

Future Directions

Future research could focus on studying the properties and potential applications of this compound. It could be interesting to explore its biological activity, if any, and how its structure influences its properties .

properties

IUPAC Name

methyl 7-[[4-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O5S/c1-27-17(24)23-9-8-12-2-3-14(10-13(12)11-23)22-29(25,26)16-6-4-15(5-7-16)28-18(19,20)21/h2-7,10,22H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENTCBFCFBEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.